molecular formula C18H24N2O4 B3047756 Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate CAS No. 144055-85-6

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate

Cat. No.: B3047756
CAS No.: 144055-85-6
M. Wt: 332.4 g/mol
InChI Key: OKEOBVFOMOCMIR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate is a synthetic indole derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at position 3 and an ethyl ester group at position 5 of the indole core. The Boc group enhances stability during synthetic processes while allowing selective deprotection for further functionalization . This compound is pivotal in medicinal chemistry for constructing complex molecules, particularly in kinase inhibitor and protease inhibitor research.

Properties

IUPAC Name

ethyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-5-23-16(21)12-6-7-15-14(10-12)13(11-20-15)8-9-19-17(22)24-18(2,3)4/h6-7,10-11,20H,5,8-9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEOBVFOMOCMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434695
Record name AGN-PC-0MXS0F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144055-85-6
Record name AGN-PC-0MXS0F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran and reagents like potassium tert-butoxide and benzoyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-5-carboxylic acid derivatives, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, influencing biological processes. The Boc-protected amino group can be selectively deprotected to reveal an active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : The Boc-protected compound’s versatility enables modular construction of kinase inhibitors, leveraging indole’s planar structure for ATP-binding pocket interactions.
  • Material Science : Ethyl ester derivatives with electron-withdrawing groups (e.g., chloro, nitro) show promise in organic semiconductors due to enhanced charge transport .

Biological Activity

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, plays a significant role in various biological pathways. This article delves into the biological activity of this compound, supported by data tables, relevant studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-indole-5-carboxylate, with a molecular formula of C18H24N2O4 and a CAS number of 144055-85-6. The presence of the indole core is crucial as it is known for its diverse biological activities.

This compound interacts with specific molecular targets, influencing various biological processes. The indole structure can engage with enzymes and receptors, while the Boc-protected amino group can be selectively deprotected to reveal an active amine that further interacts with biological targets. This dual functionality enhances its potential as a therapeutic agent.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of indole derivatives similar to this compound. For instance, compounds derived from indole structures have shown promising results in inhibiting cancer cell proliferation:

CompoundTargetIC50 (nM)
5iEGFR49
5jEGFR37
Reference (Erlotinib)EGFR33

These findings indicate that modifications to the indole structure can significantly enhance potency against specific cancer targets such as EGFR and CDK2 .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity across various cancer cell lines. For example, a study found that newly synthesized indole derivatives had GI50 values comparable to established drugs like doxorubicin, indicating their potential for further development in cancer therapy .

Apoptosis Induction

Induction of apoptosis is another critical aspect of the biological activity associated with indole derivatives. Studies have shown that these compounds can increase levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein levels suggests a mechanism through which these compounds exert their antiproliferative effects .

Case Studies

A notable case study involved the synthesis and testing of a series of 5-substituted indole derivatives, including those structurally related to this compound. The study reported:

  • Objective : To develop dual inhibitors targeting EGFR and CDK2.
  • Method : Synthesis of modified indoles followed by in vitro testing against cancer cell lines.
  • Results : Compounds demonstrated IC50 values ranging from 37 nM to 124 nM against EGFR, highlighting their potential as dual inhibitors .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indole scaffold. A key step is the introduction of the Boc-protected aminoethyl group at the indole C3 position. For example, ethyl 5-chloroindole-2-carboxylate derivatives can undergo Boc protection using di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) as a catalytic base . Subsequent alkylation or coupling reactions introduce the aminoethyl moiety. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (>70%) .

Q. How is the Boc group strategically employed in the synthesis of this compound?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the primary amine during synthesis to prevent unwanted side reactions (e.g., nucleophilic attacks or oxidation). After coupling the aminoethyl group to the indole core, Boc deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) . This orthogonal protection strategy allows selective functionalization of other reactive sites, such as the indole NH or carboxylate ester .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the structure, with key signals including:
  • ¹H NMR : δ 1.2–1.4 ppm (Boc tert-butyl group), δ 4.1–4.3 ppm (ethyl ester CH₂), δ 6.8–8.1 ppm (indole aromatic protons).
  • ¹³C NMR : δ 28–30 ppm (Boc CH₃), δ 60–65 ppm (ethyl ester CH₂), δ 155–160 ppm (carbamate carbonyl).
    High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₃N₂O₄: 331.1658) .

Advanced Research Questions

Q. How can conflicting NMR data for Boc-protected intermediates be resolved?

  • Methodological Answer : Discrepancies in NMR signals (e.g., splitting patterns or unexpected shifts) may arise from rotameric equilibria in the Boc group or solvent effects. Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the Boc carbonyl carbon (δ ~155 ppm) and adjacent protons resolve ambiguities in regiochemistry . X-ray crystallography, if feasible, provides definitive structural confirmation .

Q. What strategies optimize the yield of the aminoethyl coupling step?

  • Methodological Answer :
  • Reagent Selection : Use Mitsunobu conditions (DIAD, PPh₃) for alkylation of the indole NH with 2-((tert-butoxycarbonyl)amino)ethyl bromide .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the indole NH .
  • Temperature Control : Reactions performed at 0–25°C minimize decomposition of heat-sensitive intermediates. Monitor progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. How does the Boc group influence the compound’s solubility and bioactivity?

  • Methodological Answer : The Boc group increases hydrophobicity, improving solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. For biological assays, Boc deprotection is critical to unmask the primary amine, which may enhance interactions with targets (e.g., HIV reverse transcriptase) . Comparative studies with unprotected analogs using enzyme inhibition assays (IC₅₀ measurements) quantify this effect .

Q. What methods validate the purity of the final product for pharmacological studies?

  • Methodological Answer :
  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) to achieve >95% purity. Retention time ~12.5 min .
  • Elemental Analysis : Confirm %C, %H, %N within 0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C indicates absence of solvent residues .

Contradiction Analysis & Troubleshooting

Q. Conflicting reports on anti-HIV activity: How to reconcile discrepancies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). Standardize protocols using:
  • Cell-based assays : MT-4 cells infected with HIV-1 IIIB strain; measure EC₅₀ via MTT assay .
  • Enzyme inhibition : Recombinant HIV-1 reverse transcriptase; use dGTP as substrate and quantify IC₅₀ via scintillation counting .
    Compare results with positive controls (e.g., nevirapine) and validate with at least three independent replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate
Reactant of Route 2
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Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate

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